7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
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Overview
Description
7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a complex organic compound that features a benzoxazole moiety linked to a purine scaffold
Mechanism of Action
Target of action
Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition . Therefore, “7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” might have similar targets.
Biochemical Analysis
Biochemical Properties
7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzoxazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
The effects of 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Furthermore, this compound may affect the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, it may inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione may change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, it can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cell membranes by efflux pumps or passive diffusion . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the benzoxazole derivative. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring . This intermediate is then reacted with a thiol to introduce the sulfanyl group.
The purine scaffold is synthesized separately, often starting from commercially available purine derivatives. The final step involves coupling the benzoxazole derivative with the purine scaffold under basic conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione can undergo a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Nitrobenzoxazole, halobenzoxazole
Scientific Research Applications
7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with similar structural features but lacking the purine scaffold.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Uniqueness
7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is unique due to its combination of a benzoxazole moiety with a purine scaffold, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-13(12-31-21-22-14-7-3-4-8-15(14)30-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-9-5-6-10-26/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPRDPXVYYANAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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